molecular formula C15H19N3O4S B2474610 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol CAS No. 1396799-69-1

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2474610
CAS No.: 1396799-69-1
M. Wt: 337.39
InChI Key: JHYFCTSMRJNSCP-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a furan ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the furan, piperazine, and pyridine moieties through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(4-(pyridin-2-ylsulfonyl)piperazin-1-yl)ethanol: Similar structure but with a different position of the pyridine ring.

    1-(Furan-2-yl)-2-(4-(pyridin-4-ylsulfonyl)piperazin-1-yl)ethanol: Another positional isomer with the pyridine ring in the 4-position.

Uniqueness

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYFCTSMRJNSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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